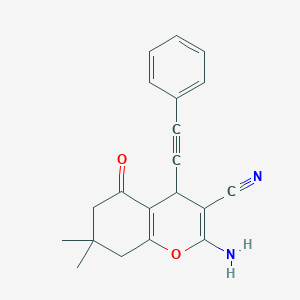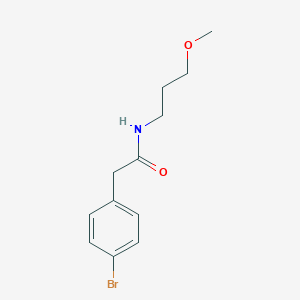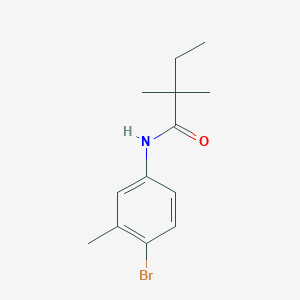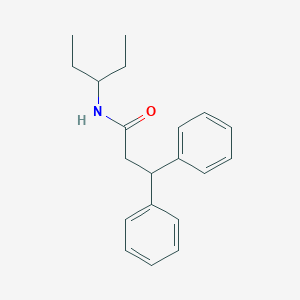
2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as CDM-1, is a synthetic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. CDM-1 is a member of the chromene family of compounds and has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
作用机制
The exact mechanism of action of 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood, but it is thought to act through the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and the inhibition of its polymerization can lead to the disruption of the cell cycle and ultimately cell death. Additionally, 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-viral properties, 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to exhibit antioxidant activity, which may be beneficial in the treatment of a range of diseases. Additionally, 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to exhibit neuroprotective properties, making it a potentially useful compound in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the advantages of 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is its potent anti-cancer activity, which makes it a potentially useful compound in the development of new cancer therapies. Additionally, 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to exhibit a range of other biological activities, making it a versatile compound for use in a range of research applications. One limitation of 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is its relatively complex synthesis, which may limit its widespread use in research.
未来方向
There are numerous potential future directions for research on 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One area of interest is the development of 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile analogs with improved potency and selectivity for specific cancer cell types. Additionally, further research is needed to fully understand the mechanism of action of 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile and its potential applications in the treatment of a range of diseases. Finally, the development of new synthetic methods for the production of 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile may help to overcome some of the limitations of its current synthesis.
合成方法
The synthesis of 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves a multi-step process that begins with the reaction of 4-hydroxycoumarin with ethyl cyanoacetate to form 4-hydroxycoumarin-3-carboxylic acid ethyl ester. This intermediate is then reacted with phenylacetylene in the presence of a palladium catalyst to form the corresponding alkyne-substituted coumarin. The final step involves the reaction of the alkyne-substituted coumarin with ammonia and acetic acid to form 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.
科学研究应用
2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One of the most promising areas of research has been in the development of anti-cancer agents. Studies have shown that 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exhibits potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, 2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to exhibit anti-inflammatory and anti-viral properties, making it a potentially useful compound in the treatment of a range of diseases.
属性
产品名称 |
2-amino-7,7-dimethyl-5-oxo-4-(phenylethynyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
|---|---|
分子式 |
C20H18N2O2 |
分子量 |
318.4 g/mol |
IUPAC 名称 |
2-amino-7,7-dimethyl-5-oxo-4-(2-phenylethynyl)-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C20H18N2O2/c1-20(2)10-16(23)18-14(9-8-13-6-4-3-5-7-13)15(12-21)19(22)24-17(18)11-20/h3-7,14H,10-11,22H2,1-2H3 |
InChI 键 |
PDGWLXMAHRVODU-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C#CC3=CC=CC=C3)C(=O)C1)C |
规范 SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C#CC3=CC=CC=C3)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)
![6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B215714.png)
